

4-Methylthiophene-2-carboxylic acid chemical structure and IUPAC name

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Compound of Interest

4-Methylthiophene-2-carboxylic acid

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An In-depth Technical Guide to 4-Methylthiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of **4-Methylthiophene-2-carboxylic acid**, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **4-methylthiophene-2-carboxylic acid**.[1] Its chemical structure consists of a thiophene ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 2-position.

Molecular Formula: C₆H₆O₂S[1]

SMILES: CC1=CSC(=C1)C(=O)O

InChI: InChI=1S/C6H6O2S/c1-4-2-5(6(7)8)9-3-4/h2-3H,1H3,(H,7,8)[1]

Physicochemical and Spectral Data



A summary of the key quantitative data for **4-Methylthiophene-2-carboxylic acid** is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Weight	142.18 g/mol	[1]
CAS Number	14282-78-1	[1]
Melting Point	122 - 126 °C	
Appearance	White to beige powder	
Solubility	Soluble in water	[2]
рКа	Experimental data available in the IUPAC Digitized pKa Dataset	[1]
¹H NMR	See detailed spectral data section	
¹³ C NMR	See detailed spectral data section	-
IR Spectroscopy	See detailed spectral data section	[1]

Detailed Spectral Data

While specific experimental spectra for **4-methylthiophene-2-carboxylic acid** are not readily available in public databases, typical spectral features can be predicted based on its structure and data from similar compounds.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the two
 aromatic protons on the thiophene ring, the methyl protons, and the carboxylic acid proton.
 The chemical shifts of the thiophene protons will be influenced by the electron-withdrawing
 carboxylic acid group and the electron-donating methyl group.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic



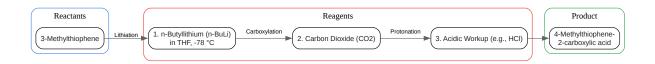
acid will appear significantly downfield (typically in the 165-185 ppm range). The four carbons of the thiophene ring will have chemical shifts in the aromatic region (around 120-150 ppm), and the methyl carbon will be found in the aliphatic region (typically 10-20 ppm).

• Infrared (IR) Spectroscopy: The IR spectrum of **4-methylthiophene-2-carboxylic acid** will exhibit characteristic absorption bands. A broad O-H stretching band for the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group will be present around 1680-1710 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups will appear around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The spectrum will also show C=C stretching bands for the thiophene ring in the 1600-1450 cm⁻¹ region.[1]

Experimental Protocols: Synthesis of 4-Methylthiophene-2-carboxylic acid

4-Methylthiophene-2-carboxylic acid can be synthesized through various routes. A common approach involves the carboxylation of a lithiated thiophene derivative. The following is a generalized experimental protocol based on common organic synthesis methodologies.

Reaction Scheme:



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A potential synthesis workflow for **4-Methylthiophene-2-carboxylic acid**.

Materials:

- 3-Methylthiophene
- n-Butyllithium (n-BuLi) in an appropriate solvent (e.g., hexanes)



- Anhydrous tetrahydrofuran (THF)
- Dry ice (solid carbon dioxide)
- Hydrochloric acid (HCl), aqueous solution
- Anhydrous magnesium sulfate or sodium sulfate
- Organic solvents for extraction and recrystallization (e.g., diethyl ether, hexanes, ethyl acetate)

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled. The system is purged with dry nitrogen.
- Initial Solution: Anhydrous THF is added to the flask, followed by 3-methylthiophene. The solution is cooled to -78 °C using a dry ice/acetone bath.
- Lithiation: n-Butyllithium is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for a specified time (e.g., 1-2 hours) to ensure complete lithiation.
- Carboxylation: Crushed dry ice is added portion-wise to the reaction mixture. The cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred overnight.
- Workup: The reaction is quenched by the slow addition of water. The mixture is then acidified with aqueous HCl.
- Extraction: The aqueous layer is extracted several times with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine.
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.



• Purification: The crude **4-Methylthiophene-2-carboxylic acid** can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

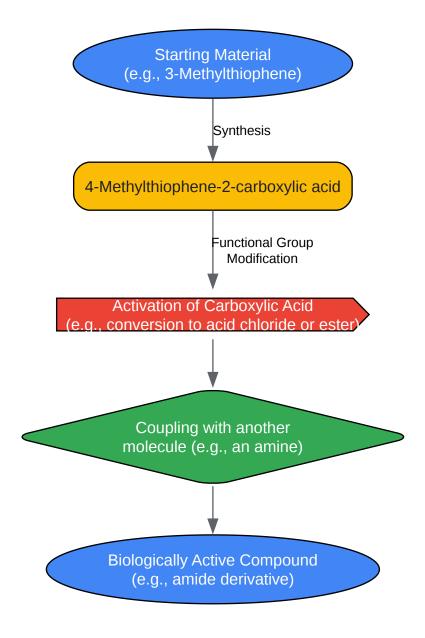
Applications in Drug Development and Research

4-Methylthiophene-2-carboxylic acid is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. It is a known intermediate in the production of certain pharmaceuticals and agrochemicals.[3] For instance, derivatives of this compound are used in the development of agents targeting neurological disorders. Its thiophene core is a key structural motif in various biologically active compounds.

Logical Relationships in Synthesis

The synthesis of **4-Methylthiophene-2-carboxylic acid** and its subsequent use in the preparation of more complex molecules can be represented as a logical workflow. The following diagram illustrates the relationship between the starting material, the key intermediate (the title compound), and a potential downstream product class.





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Logical workflow from starting material to a potential final product.

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